Ethyl 6-(3-thienyl)hexanoate

Overview

Description

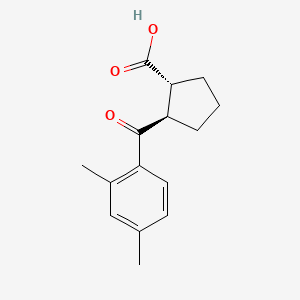

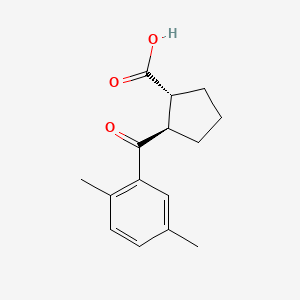

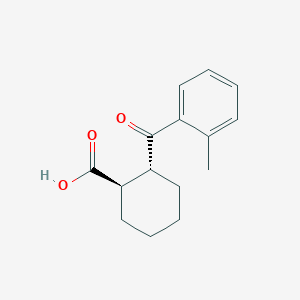

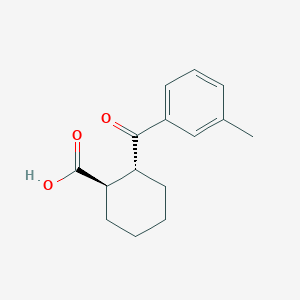

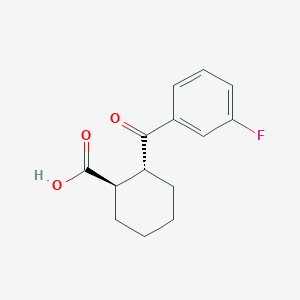

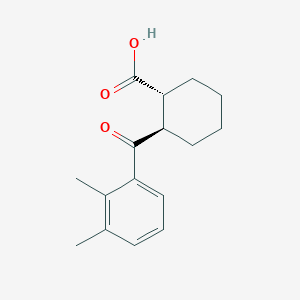

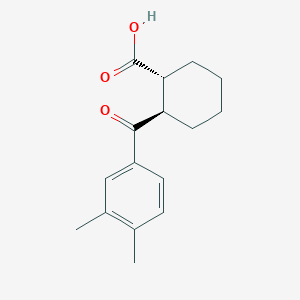

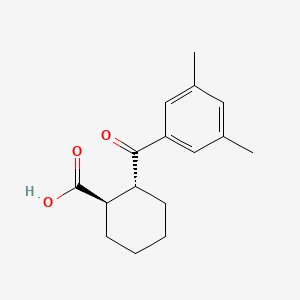

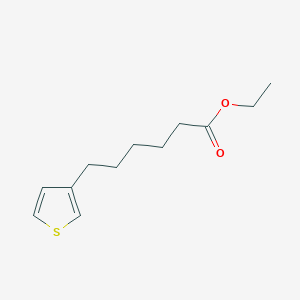

Ethyl 6-(3-thienyl)hexanoate is an ester that results from the condensation of hexanoic acid and ethanol . It contains a total of 33 bonds, including 15 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, and 1 Thiophene . Its molecular formula is C12H18O2S .

Synthesis Analysis

The synthesis of Ethyl 6-(3-thienyl)hexanoate involves biocatalysis in a solvent-free system. The process parameters affecting the reaction conversion were evaluated using response surface methodology (RSM) complemented by central composite design (CCD). The optimum conditions for maximum conversion (88.57%) were found to be a temperature of 50 °C, enzyme dose of 2%, molar ratio of acid to alcohol of 1:3, speed of agitation of 250 rpm, and reaction time of 120 min .Molecular Structure Analysis

The molecular structure of Ethyl 6-(3-thienyl)hexanoate includes 1 five-membered ring, 1 aliphatic ester, and 1 Thiophene . The molecule has a total of 33 bonds, including 15 non-H bonds, 6 multiple bonds, 8 rotatable bonds, and 1 double bond .Chemical Reactions Analysis

Esters, such as Ethyl 6-(3-thienyl)hexanoate, have the general formula RCOOR′, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom .Physical And Chemical Properties Analysis

Ethyl 6-(3-thienyl)hexanoate has a molecular weight of 226.34 . More detailed physical and chemical properties could not be found in the available sources.Scientific Research Applications

Polymer Synthesis and Properties :

- Ethyl 6-(3-thienyl)hexanoate has been used in the synthesis of soluble ester-functionalized poly(3-alkylthienylene)s, providing examples of polymers that are readily processable into uniform films by solution-casting (Andreani, Bizzari, Casa, & Salatelli, 1991).

- Another study focuses on the electronic influence of the thienyl sulfur atom in ethylene oligomerization, with the position of the sulfur atom in the thienyl group affecting catalytic activity (Bianchini et al., 2007).

Synthesis of Chiral Pharmaceuticals :

- Ethyl 6-(3-thienyl)hexanoate has been used in the synthesis of chiral intermediates for pharmaceutical drugs. For instance, the microbial reduction of 3,5-dioxo-6-(benzyloxy) hexanoic ethyl ester is used in the synthesis of a new anticholesterol drug (Patel, 2008).

Energy and Sustainability :

- Research on sustainability metrics in the chemical process development chain has utilized compounds like 2-Ethyl-1-hexanol, which can be related to Ethyl 6-(3-thienyl)hexanoate. This research helps in evaluating the economic and environmental challenges of biobased processes (Patel, Telalović, Bitter, Worrell, & Patel, 2015).

Conducting Polymers and Electronics :

- Ethyl 6-(3-thienyl)hexanoate has been involved in the synthesis and characterization of conducting copolymers, which have applications in electronics. These copolymers exhibit unique properties that are crucial for the development of new electronic materials (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).

Biofuel Research :

- The compound has been studied in the context of biofuel, particularly in the autoignition of biodiesel surrogates like ethyl hexanoate. Such research is pivotal in understanding and improving the performance and emissions of biodiesel fuels (Zhang & Boehman, 2010).

Mechanism of Action

Safety and Hazards

Ethyl 6-(3-thienyl)hexanoate should be handled with care to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water .

properties

IUPAC Name |

ethyl 6-thiophen-3-ylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2S/c1-2-14-12(13)7-5-3-4-6-11-8-9-15-10-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEGEKHCZZGZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641426 | |

| Record name | Ethyl 6-(thiophen-3-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3-thienyl)hexanoate | |

CAS RN |

890098-02-9, 1224509-07-2 | |

| Record name | Ethyl 3-thiophenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(thiophen-3-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(3-(ethyl-6-hexanoate)thiophene-2,5-diyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.